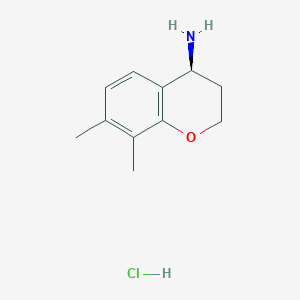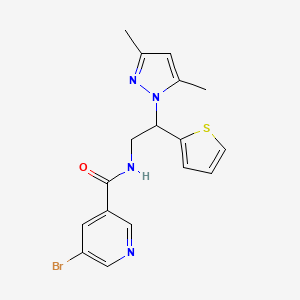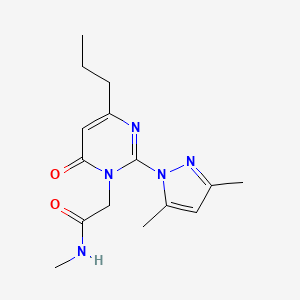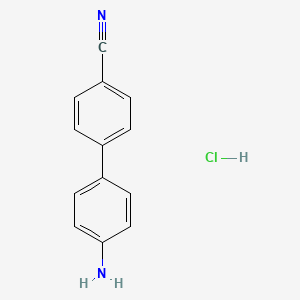
N-((4-cyclohexylthiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-cyclohexylthiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It is a small molecule inhibitor of a protein called tankyrase, which is involved in various cellular processes such as telomere maintenance, Wnt signaling, and mitotic spindle formation.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Recent research has focused on developing new synthetic routes for creating benzamide-based heterocyclic compounds with potential pharmaceutical applications. For instance, Hebishy et al. (2020) describe a novel synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against influenza A virus (subtype H5N1), highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Antifungal Properties
Compounds structurally similar to N-((4-cyclohexylthiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized and evaluated for their antimicrobial and antifungal activities. Carmellino et al. (1994) prepared fluoro and trifluoromethyl derivatives of benzamides, demonstrating high activity against fungi and Gram-positive microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).
Supramolecular Gelators
The role of N-(thiazol-2-yl) benzamide derivatives in forming supramolecular gels has been investigated, with studies showing that certain derivatives can gelate organic solvents, indicating their potential application in material science for creating new gel materials (Yadav & Ballabh, 2020).
Antiproliferative Agents
A study by Stefely et al. (2010) synthesized N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, demonstrating their potential as antiproliferative agents against select cancer cell lines, indicating the utility of benzamide derivatives in cancer research (Stefely, Palchaudhuri, Miller, Peterson, Moraski, Hergenrother, & Miller, 2010).
Chemical Properties and Reactivity
The chemical properties and reactivity of benzamide derivatives, including those similar to this compound, have been a subject of study, with research focusing on their cyclization reactions, synthesis of complexes, and exploration of their potential as intermediates in organic synthesis (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).
Propiedades
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2OS/c19-18(20,21)14-9-5-4-8-13(14)17(24)22-10-16-23-15(11-25-16)12-6-2-1-3-7-12/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSLIBSFZXKTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,5-Dimethyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2700832.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2700833.png)

![1-({3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2700837.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide](/img/structure/B2700840.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2700842.png)

![tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate](/img/structure/B2700844.png)